Lithium chromate dihydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

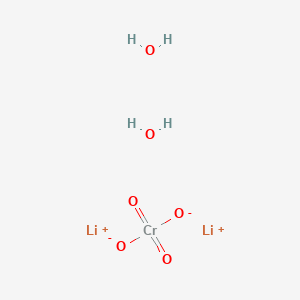

dilithium;dioxido(dioxo)chromium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2Li.2H2O.4O/h;;;2*1H2;;;;/q;2*+1;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWLTFSQNFMYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].O.O.[O-][Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH4Li2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228499 | |

| Record name | Lithium chromate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-01-7 | |

| Record name | Lithium chromate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium chromate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHIUM CHROMATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39L61W2I4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Crystal Structure of Lithium Chromate Dihydrate: A Technical Overview

Despite a comprehensive search of available scientific literature and crystallographic databases, the detailed crystal structure of lithium chromate (B82759) dihydrate (Li₂CrO₄·2H₂O) has not been publicly reported. This technical guide therefore outlines the established experimental methodologies and theoretical considerations that would be employed in its structural analysis, providing a framework for researchers in crystallography, materials science, and drug development.

Lithium chromate dihydrate is a yellow, deliquescent crystalline solid.[1][2][3] While its chemical composition and basic properties are known, a definitive analysis of its crystal lattice, including unit cell parameters, space group, and atomic coordinates, remains to be published. The anhydrous form, lithium chromate (Li₂CrO₄), has a determined trigonal crystal structure, but this does not directly inform the structure of the hydrated form due to the significant role of water molecules in the crystal lattice.

This guide will proceed by detailing the standard experimental workflow for crystal structure determination and presenting a hypothetical model of the local coordination environment and hydrogen bonding network within a potential this compound crystal.

Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, follows a well-established experimental pipeline. The primary techniques employed are single-crystal and powder X-ray diffraction.

A generalized workflow for this process is illustrated in the diagram below:

Experimental Protocols

1. Synthesis and Crystallization: The first step involves the synthesis of high-purity this compound. This can be achieved by reacting aqueous solutions of lithium hydroxide (B78521) and chromic acid. Single crystals suitable for X-ray diffraction are typically grown from a saturated aqueous solution by slow evaporation at a constant temperature.

2. X-ray Diffraction Data Collection:

-

Single-Crystal X-ray Diffraction (SC-XRD): A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data collection parameters such as temperature (often cryogenic to reduce thermal motion), X-ray wavelength (e.g., Mo Kα or Cu Kα), and exposure time are carefully controlled.

-

Powder X-ray Diffraction (PXRD): A polycrystalline sample is ground to a fine powder and placed in a sample holder. The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded. PXRD is useful for phase identification and can be used for structure determination in some cases.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using methods such as Patterson or direct methods. This initial structural model is then refined against the experimental data by adjusting atomic positions, displacement parameters, and other variables to achieve the best possible fit.

Hypothetical Coordination and Hydrogen Bonding

In the absence of experimental data, a hypothetical model of the local atomic environment can be proposed based on known coordination chemistry of lithium and chromate ions and the role of water of hydration. The chromate ion (CrO₄²⁻) is tetrahedral. The lithium ions (Li⁺) are expected to be coordinated by oxygen atoms from both the chromate anions and the water molecules. The water molecules will also participate in a network of hydrogen bonds, linking the chromate and lithium polyhedra.

The following diagram illustrates a possible coordination environment and hydrogen bonding network:

Quantitative Data Summary

As no published crystal structure for this compound is available, a table of quantitative crystallographic data cannot be provided. Should such data become available, it would typically be presented as follows:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | Li₂CrO₄·2H₂O |

| Formula Weight | To be determined |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) | To be determined g/cm³ |

| Absorption Coefficient | To be determined mm⁻¹ |

| F(000) | To be determined |

| Crystal Size | To be determined mm³ |

| θ range for data collection | To be determined ° |

| Reflections collected | To be determined |

| Independent reflections | To be determined [R(int) = x.xxxx] |

| Final R indices [I>2σ(I)] | R1 = x.xxxx, wR2 = x.xxxx |

| R indices (all data) | R1 = x.xxxx, wR2 = x.xxxx |

| Goodness-of-fit on F² | To be determined |

Conclusion

The determination of the crystal structure of this compound would be a valuable contribution to the field of inorganic chemistry and materials science. It would provide fundamental insights into the coordination environment of the lithium and chromate ions and the role of hydrogen bonding in stabilizing the crystal lattice. The experimental and analytical methods outlined in this guide provide a clear pathway for researchers to undertake this structural determination. The resulting data would be of significant interest to scientists working on the development of new materials and in understanding the fundamental principles of crystal engineering.

References

Thermal Decomposition of Lithium Chromate Dihydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal decomposition of lithium chromate (B82759) dihydrate (Li₂CrO₄·2H₂O). The following sections detail the decomposition pathway, present available quantitative data, and outline a general experimental protocol for thermogravimetric analysis of hydrated salts, which can be adapted for this specific compound.

Thermal Decomposition Pathway

Lithium chromate dihydrate undergoes a primary dehydration step upon heating, losing its two molecules of water to form anhydrous lithium chromate. Available data indicates that this dehydration occurs at approximately 75°C. Further heating of the anhydrous salt can lead to decomposition, although specific details regarding the decomposition products and temperature ranges are not extensively documented in readily available literature. It is known, however, that reduction of anhydrous lithium chromate with zirconium can be explosive at temperatures between 450-600°C, suggesting that the anhydrous form possesses significant thermal reactivity at elevated temperatures.

The overall decomposition process can be summarized as follows:

Caption: Thermal decomposition pathway of this compound.

Quantitative Data

Detailed quantitative data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) for this compound is not widely published. However, based on its chemical formula, the theoretical mass loss for the dehydration step can be calculated.

| Thermal Event | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| Dehydration | ~75 | 21.71 | Data not available |

| Anhydrous Decomposition | >450 | Not applicable | Data not available |

Note: The theoretical mass loss is calculated based on the molar masses of Li₂CrO₄·2H₂O and H₂O.

Experimental Protocol: Thermogravimetric Analysis (TGA)

While a specific, validated protocol for the thermal analysis of this compound is not available, a general procedure for the TGA of hydrated salts can be adapted. This protocol is intended as a starting point for methodology development.

Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required. The instrument should be coupled with a data acquisition and analysis system.

Sample Preparation

-

Ensure the this compound sample is of high purity and has a consistent particle size to promote uniform heating and decomposition.

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

TGA Parameters

| Parameter | Recommended Setting |

| Temperature Program | |

| Initial Temperature | Ambient (~25°C) |

| Heating Rate | 10°C/min |

| Final Temperature | 800°C (or higher, depending on the desired analysis) |

| Atmosphere | |

| Purge Gas | Inert gas (e.g., Nitrogen or Argon) |

| Flow Rate | 20-50 mL/min |

Experimental Workflow

Caption: General workflow for the thermogravimetric analysis of a hydrated salt.

Data Analysis

The primary output of the TGA experiment is a thermogram, which plots the percentage of mass loss as a function of temperature. From this curve, the following information can be extracted:

-

Onset Temperature of Decomposition: The temperature at which mass loss begins for each decomposition step.

-

Percentage Mass Loss: The total mass lost during each decomposition step. This can be compared to the theoretical mass loss to identify the stoichiometry of the reaction.

-

Decomposition Temperature Range: The temperature range over which each decomposition step occurs.

Further Research and Considerations

The information presented in this guide is based on available public domain data. For a more in-depth understanding of the thermal decomposition of this compound, further experimental investigation is recommended. Specifically, coupling the thermogravimetric analyzer with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) would allow for the identification of the gaseous products evolved during decomposition, providing a more complete picture of the reaction mechanism. Additionally, studying the decomposition under different atmospheric conditions (e.g., in the presence of oxygen) could reveal alternative decomposition pathways. Researchers should exercise caution when heating lithium chromate, especially in the presence of reducing agents, due to the potential for energetic reactions.

A Technical Guide to the Solubility of Lithium Chromate Dihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium chromate (B82759) dihydrate (Li₂CrO₄·2H₂O) in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the dissolution characteristics of this inorganic compound. The guide synthesizes available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction

Lithium chromate dihydrate is a yellow, crystalline inorganic salt.[1] Its solubility is a critical parameter in various applications, including as a corrosion inhibitor and in the manufacturing of certain chemicals.[2][3] Understanding its behavior in organic solvents is essential for process development, formulation, and safety in diverse fields such as battery technology and chemical synthesis. This guide addresses the current knowledge gap by compiling and presenting the available solubility data and methodologies.

Solubility Data

The solubility of lithium chromate is influenced by the nature of the solvent, temperature, and the hydration state of the salt (anhydrous vs. dihydrate). While extensive quantitative data for the dihydrate form in organic solvents is limited, this section presents the available information for both the anhydrous and dihydrate forms.

Quantitative Solubility Data

Quantitative solubility data for lithium chromate in organic solvents is sparse, with most available data pertaining to the anhydrous form (Li₂CrO₄). It is crucial to note that the presence of water of hydration can significantly impact solubility, and therefore, the data for the anhydrous form should be considered as an approximation for the dihydrate.

Table 1: Quantitative Solubility of Anhydrous Lithium Chromate in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 0.5 | 15.5 |

| Methanol | 24.4 | 18.6 |

| Ethanol | 0.5 | 1.6 |

| Ethanol | 24.4 | 1.8 |

Note: Data for anhydrous lithium chromate.

Qualitative Solubility Data

Qualitative descriptions of the solubility of this compound in organic solvents are more commonly reported. These provide a general understanding of its dissolution behavior.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Water | Very soluble, Soluble[2][4] |

| Alcohols | Soluble[2][5] |

| Ethanol | Slightly soluble[6][7] |

| Acetone | Slightly soluble[6] |

| Glacial Acetic Acid | Insoluble[7] |

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like this compound in organic solvents can be achieved through various experimental methods. The gravimetric method is a straightforward and commonly used technique that is detailed below.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in the solvent, separating a known mass of the saturated solution, evaporating the solvent, and then weighing the remaining solute.

Materials and Apparatus:

-

This compound (Li₂CrO₄·2H₂O)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporating dishes or beakers

-

Drying oven

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Tightly stopper the flask and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: Once equilibrium is achieved, allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe. To prevent any temperature-induced precipitation, this step should be performed quickly.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any fine, undissolved particles.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The dihydrate form begins to lose water of hydration around 74.6 °C, so a temperature below this is recommended.

-

Drying and Weighing: Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the dry this compound. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The solubility is calculated as follows:

Solubility ( g/100 g solvent) = (Mass of dry solute / Mass of solvent) x 100

Where:

-

Mass of dry solute = (Mass of evaporating dish + dry solute) - (Mass of empty evaporating dish)

-

Mass of solvent = (Mass of evaporating dish + saturated solution) - (Mass of evaporating dish + dry solute)

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide has summarized the currently available solubility data for this compound in organic solvents, highlighting the distinction between the anhydrous and dihydrate forms. A detailed, adaptable experimental protocol for the gravimetric determination of solubility has been provided, along with a clear visual workflow. For researchers and professionals in drug development and other scientific fields, this guide serves as a foundational resource. It is important to recognize the existing gaps in quantitative data for the dihydrate form in a broad range of organic solvents, underscoring the need for further experimental investigation to fully characterize the behavior of this compound.

References

- 1. CAS 7789-01-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Lithium chromate | Li2CrO4 | CID 26627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. echemi.com [echemi.com]

- 6. hzoceanchem.com [hzoceanchem.com]

- 7. This compound | CAS 7789-01-7 | Chemical-Suppliers [chemical-suppliers.eu]

physical and chemical properties of lithium chromate dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of lithium chromate (B82759) dihydrate (Li₂CrO₄·2H₂O). The information is compiled from various scientific sources and is intended to be a valuable resource for professionals in research, development, and drug formulation. This document includes key data presented in structured tables, detailed experimental protocols, and visualizations to elucidate important processes.

Physical and Chemical Properties

Lithium chromate dihydrate is a yellow crystalline solid.[1][2] It is an inorganic compound that is soluble in water and deliquescent, meaning it tends to absorb moisture from the air to become a liquid.[2] The dihydrate form contains two molecules of water for each formula unit of lithium chromate.[3]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | Li₂CrO₄·2H₂O | [3] |

| Molecular Weight | 165.91 g/mol | [4] |

| Appearance | Yellow crystalline powder | [1][2] |

| Density | 2.15 g/cm³ | [2] |

| Melting Point | Decomposes at 75 °C, becomes anhydrous at 74.6 °C | [2] |

| Solubility in Water | 48.6 wt% at 20 °C | [2] |

| CAS Number | 7789-01-7 | [3] |

Experimental Protocols

This section outlines detailed methodologies for determining key physical properties of this compound.

Determination of Water of Hydration

This protocol describes the gravimetric method to determine the percentage of water in this compound.

Materials:

-

Porcelain crucible and cover

-

Bunsen burner

-

Ring stand and clay triangle

-

Analytical balance

-

Desiccator

-

This compound sample

Procedure:

-

Accurately weigh a clean, dry porcelain crucible and its cover.

-

Add approximately 1-2 grams of this compound to the crucible and weigh the crucible, cover, and sample.

-

Place the crucible with the sample on a clay triangle supported by a ring stand.

-

Gently heat the crucible with a Bunsen burner for 10-15 minutes to drive off the water of hydration. The yellow crystals will convert to the anhydrous salt.[5]

-

Increase the heat to a moderate flame for an additional 5-10 minutes.

-

Turn off the Bunsen burner and allow the crucible to cool to room temperature in a desiccator to prevent rehydration.

-

Weigh the cooled crucible, cover, and anhydrous lithium chromate.

-

Repeat the heating, cooling, and weighing steps until a constant mass is achieved, indicating all water has been removed.

-

Calculate the mass of water lost by subtracting the final mass from the initial mass of the hydrate.

-

Determine the percentage of water of hydration using the following formula:

(Mass of water lost / Initial mass of hydrate) x 100%

Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in water at a specific temperature.

Materials:

-

Scintillation vials

-

Rocking shaker or magnetic stirrer

-

Temperature-controlled water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Spectrophotometer or other suitable analytical instrument for concentration measurement

Procedure:

-

Prepare a series of scintillation vials, each containing a known volume of deionized water.

-

Place the vials in a temperature-controlled water bath set to the desired temperature.

-

Add an excess amount of this compound to each vial to create a saturated solution.

-

Seal the vials and place them on a rocking shaker or use a magnetic stirrer to agitate the mixtures for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a syringe and filter it to remove any undissolved solid.

-

Dilute the filtered solution to a suitable concentration for analysis.

-

Determine the concentration of lithium chromate in the diluted solution using a calibrated analytical method, such as UV-Vis spectrophotometry.

-

Calculate the solubility in grams per 100 mL or other desired units.

Determination of Melting Point

This protocol describes the capillary method for determining the decomposition temperature of this compound.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample

Procedure:

-

Ensure the this compound sample is finely powdered and dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[7]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected decomposition temperature.[8]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the solid begins to decompose, which is often indicated by a color change and the release of water vapor. Since this compound decomposes rather than melts, a distinct melting point will not be observed. The temperature at which it becomes anhydrous (74.6 °C) is a key transition point.[2]

Chemical Reactivity and Stability

Lithium chromate is an oxidizing agent and can react with combustible materials.[2] As a chromate salt, it contains chromium in the +6 oxidation state, which is a strong oxidizing agent, particularly in acidic solutions.[9][10] The chromate ion (CrO₄²⁻) is the predominant species in alkaline solutions.[9] The dihydrate is stable under normal conditions but will lose its water of hydration upon heating.[2][11]

Safety and Handling

This compound contains hexavalent chromium, which is a known carcinogen and is toxic.[3][12] Therefore, strict safety precautions must be followed.

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Handling: Avoid creating dust. Use wet cleaning methods or a HEPA-filtered vacuum for cleanup.[15]

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Visualizations

The following diagrams illustrate key experimental and safety workflows.

Caption: Experimental workflow for determining the water of hydration.

Caption: Safe handling workflow for this compound.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. Lithium chromate | Li2CrO4 | CID 26627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 7789-01-7: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CrH4Li2O6 | CID 20230904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tskinnersbec.edublogs.org [tskinnersbec.edublogs.org]

- 6. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Chromate and dichromate - Wikipedia [en.wikipedia.org]

- 10. collegedunia.com [collegedunia.com]

- 11. fishersci.com [fishersci.com]

- 12. Chromate (CrO4)- Structure, Properties, & Uses | Turito [turito.com]

- 13. research.arizona.edu [research.arizona.edu]

- 14. OSHA's Standards on Hexavalent Chromium Safety - Online Safety Trainer [onlinesafetytrainer.com]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-depth Technical Guide to the Discovery and History of Lithium Chromate Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium chromate (B82759) (Li₂CrO₄) is an inorganic compound that has garnered interest across various scientific and industrial domains, primarily for its utility as a corrosion inhibitor and in specific electrochemical applications. First synthesized in the early 20th century amidst broader investigations into alkali metal chromates, its history is intertwined with the development of industrial chemistry. This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of lithium chromate and its hydrated form. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and visual representations of key processes to facilitate a deeper understanding for researchers and professionals in related fields.

Introduction

Lithium chromate is a yellow, crystalline solid at room temperature, known for its high solubility in water.[1] It is an inorganic salt composed of lithium cations (Li⁺) and chromate anions (CrO₄²⁻). While it does not occur in significant quantities naturally, it can be synthesized through various chemical reactions.[1] The primary commercial applications of lithium chromate leverage its properties as a potent corrosion inhibitor, particularly in the aerospace and automotive industries for protecting aluminum alloys.[1] It also finds niche applications in the formulation of pigments and in certain electrochemical processes.[1] This guide aims to provide a detailed account of its historical context, physical and chemical characteristics, and practical laboratory-scale synthesis.

Discovery and History

The discovery of lithium chromate is not attributed to a single individual but rather emerged from the systematic study of alkali metal chromates in the early 20th century.[1] While specific details of its initial synthesis are not extensively documented in historical literature, its preparation is a logical extension of the well-established chemistry of other alkali metal chromates, such as those of sodium and potassium.[1]

The primary methods for its preparation involve the reaction of a lithium source, typically lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH), with a source of hexavalent chromium, such as chromium trioxide (CrO₃) or an aqueous solution of a soluble chromate like sodium chromate (Na₂CrO₄).[1] These reactions are generally carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired lithium chromate salt.[1]

Industrially, the production of lithium chromate often involves metathesis reactions between a soluble lithium salt and either potassium or sodium chromate, followed by recrystallization to achieve high purity.[1]

Physicochemical Properties

Lithium chromate can exist in both anhydrous (Li₂CrO₄) and dihydrate (Li₂CrO₄·2H₂O) forms. The dihydrate is a yellow, deliquescent crystalline powder that becomes anhydrous upon heating. The properties of both forms are summarized in the tables below.

Quantitative Data Summary

Table 1: Properties of Anhydrous Lithium Chromate

| Property | Value |

| Molecular Formula | Li₂CrO₄ |

| Molecular Weight | 129.88 g/mol [2] |

| Appearance | Yellow crystalline solid[1] |

| Density | 2.15 g/cm³ |

| Solubility in Water | 94.6 g/L at 25 °C |

| Odor | Odorless |

Table 2: Properties of Lithium Chromate Dihydrate

| Property | Value |

| Molecular Formula | Li₂CrO₄·2H₂O |

| Molecular Weight | 165.92 g/mol |

| Appearance | Yellow, deliquescent crystalline powder |

| Decomposition Temperature | Becomes anhydrous at 74.6 °C |

| Solubility in Water | Very soluble |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound, representing a common laboratory-scale preparation.

Synthesis of this compound

This protocol describes the synthesis of this compound from lithium hydroxide and chromic acid.

Materials:

-

Lithium hydroxide (LiOH)

-

Chromic acid (H₂CrO₄)

-

Distilled water

-

Stir plate and magnetic stir bar

-

Beakers and graduated cylinders

-

pH meter or pH indicator strips

-

Heating mantle or hot plate

-

Crystallization dish

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a well-ventilated fume hood, carefully prepare a solution of chromic acid by dissolving the required amount in distilled water in a beaker.

-

In a separate beaker, dissolve a stoichiometric amount of lithium hydroxide in distilled water.

-

Slowly add the lithium hydroxide solution to the chromic acid solution while continuously stirring with a magnetic stir bar. The reaction is exothermic, so the addition should be gradual to control the temperature.

-

Monitor the pH of the reaction mixture. The goal is to reach a neutral or slightly basic pH to ensure the complete formation of lithium chromate. Adjust with small additions of lithium hydroxide solution as needed.

-

Once the reaction is complete and the pH is stable, gently heat the solution to concentrate it. Avoid boiling.

-

Transfer the concentrated solution to a crystallization dish and allow it to cool slowly to room temperature.

-

For enhanced crystal formation, the dish can be placed in an ice bath after reaching room temperature.

-

Collect the resulting yellow crystals of this compound by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Dry the crystals in a desiccator at room temperature.

Recrystallization for Purification

For higher purity, the synthesized this compound can be recrystallized.

Materials:

-

Crude this compound

-

Distilled water

-

Erlenmeyer flask

-

Hot plate

-

Crystallization dish

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot distilled water in an Erlenmeyer flask.

-

Once fully dissolved, allow the solution to cool slowly to room temperature in a crystallization dish.

-

Further, cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small volume of ice-cold distilled water.

-

Dry the purified crystals in a desiccator.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis and purification of lithium chromate.

Caption: Synthesis workflow for this compound.

Caption: Recrystallization workflow for purifying lithium chromate.

Safety and Handling

Lithium chromate contains hexavalent chromium, which is a known carcinogen and is toxic.[1] Therefore, it must be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Dispose of waste containing lithium chromate in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

Lithium chromate, a product of early 20th-century research into alkali metal chromates, remains a compound of industrial significance, primarily due to its corrosion-inhibiting properties. While its discovery is not marked by a singular event, its synthesis and properties are well-characterized. This guide has provided a detailed overview of its history, physicochemical data, and standardized laboratory procedures for its preparation and purification, intended to serve as a valuable resource for the scientific community. The provided workflows and data tables offer a concise and accessible summary for researchers and professionals engaged in materials science and chemical development.

References

A Proposed Theoretical Investigation of the Structure of Lithium Chromate Dihydrate (Li₂CrO₄·2H₂O)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium chromate (B82759) dihydrate (Li₂CrO₄·2H₂O) is an inorganic compound with applications ranging from corrosion inhibition to roles in chemical synthesis. Despite its utility, a comprehensive theoretical understanding of its crystal structure, electronic properties, and the role of its water of hydration at the quantum mechanical level is notably absent in the current scientific literature. This technical guide outlines a proposed computational methodology to elucidate these characteristics using first-principles density functional theory (DFT) calculations. By detailing a robust theoretical framework, this document serves as a roadmap for future research to fill this knowledge gap, providing essential data for materials science and potentially informing its handling and use in specialized applications, including those relevant to pharmaceutical and drug development processes where understanding hydrate (B1144303) stability is critical.

Introduction

Lithium chromate dihydrate is a yellow, crystalline solid known for its solubility in water.[1] The presence of two water molecules within its crystal lattice plays a crucial role in determining its structural stability, chemical reactivity, and thermal properties.[1] While experimental data on its basic properties exist, a detailed theoretical model of its solid-state structure is essential for a deeper understanding of its behavior.

Theoretical studies, particularly those employing DFT, are powerful tools for investigating the electronic and structural properties of crystalline materials from first principles.[2][3] Such studies can provide precise information on lattice parameters, bond lengths, bond angles, electronic band structure, and vibrational modes, complementing and explaining experimental observations. Currently, no dedicated theoretical studies on the structure of this compound have been published, representing a significant gap in the material's characterization. This guide proposes a comprehensive theoretical workflow to address this.

Proposed Research Workflow

A systematic theoretical investigation would proceed through several interconnected stages, from initial structure determination to the calculation of advanced properties. The logical flow of this research is depicted below.

Detailed Methodologies

This section provides detailed protocols for the key computational experiments proposed in the workflow. These methods are based on established practices for solid-state theoretical chemistry.[2][4][5][6]

Prerequisite: Initial Crystal Structure

The essential starting point for any solid-state theoretical calculation is an experimentally determined crystal structure, typically from X-ray diffraction, provided in a format such as a Crystallographic Information File (CIF). This file contains the initial lattice parameters and atomic positions. A thorough search for a definitive CIF file for Li₂CrO₄·2H₂O would be the first step.

Density Functional Theory (DFT) Protocol

DFT calculations would be performed using a plane-wave basis set code such as VASP, Quantum ESPRESSO, or CASTEP.

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA), with functionals like PBE (Perdew-Burke-Ernzerhof) or PW91 (Perdew-Wang 91), is a standard starting point for geometry optimizations. For more accurate electronic properties, a hybrid functional such as HSE06 (Heyd-Scuseria-Ernzerhof) would be employed, as GGA functionals are known to underestimate band gaps.

-

Pseudopotentials: Projector-Augmented Wave (PAW) or Ultrasoft Pseudopotentials would be used to describe the interaction between the core and valence electrons, reducing computational cost while maintaining accuracy.

-

Plane-Wave Cutoff Energy: A convergence test must be performed to determine a suitable kinetic energy cutoff for the plane-wave basis set. A starting value of 500 eV is typical and would be increased until the total energy of the system converges to within a predefined tolerance (e.g., 1 meV/atom).

-

k-point Sampling: The Brillouin zone would be sampled using a Monkhorst-Pack grid. A convergence test on the k-point mesh density is required to ensure the total energy is converged.

Geometry Optimization

The experimental structure would be fully relaxed to find the theoretical ground state. This involves iteratively calculating the forces on the atoms and the stress on the unit cell and adjusting the atomic positions and lattice vectors until these forces and stresses fall below a defined threshold (e.g., 0.01 eV/Å for forces).

Property Calculations

Once the structure is fully optimized, the following properties would be calculated:

-

Structural Properties: The final, optimized lattice parameters (a, b, c, α, β, γ), cell volume, and key bond lengths and angles (e.g., Cr-O, Li-O, O-H) would be extracted.

-

Electronic Structure: A non-self-consistent field calculation using a denser k-point mesh along high-symmetry paths in the Brillouin zone would be performed to generate the electronic band structure. The Density of States (DOS) and Partial Density of States (PDOS) would also be calculated to analyze the contributions of different atomic orbitals (Li, Cr, O, H) to the electronic bands.

-

Vibrational Properties: Phonon calculations using Density Functional Perturbation Theory (DFPT) would be performed to determine the frequencies and symmetries of the vibrational modes. These theoretical frequencies can be directly compared to experimental Infrared (IR) and Raman spectra to validate the accuracy of the computational model.

Data Presentation

The quantitative results from these theoretical studies should be presented in a clear and structured format to allow for easy interpretation and comparison with potential experimental data. The following tables are examples of how this data would be organized.

Table 1: Calculated vs. Experimental Structural Parameters

| Parameter | Calculated (GGA-PBE) | Calculated (HSE06) | Experimental |

|---|---|---|---|

| Crystal System | [Predicted] | [Predicted] | [Known] |

| Space Group | [Predicted] | [Predicted] | [Known] |

| a (Å) | [Value] | [Value] | [Value] |

| b (Å) | [Value] | [Value] | [Value] |

| c (Å) | [Value] | [Value] | [Value] |

| α (°) | [Value] | [Value] | [Value] |

| β (°) | [Value] | [Value] | [Value] |

| γ (°) | [Value] | [Value] | [Value] |

| Volume (ų) | [Value] | [Value] | [Value] |

Table 2: Key Calculated Bond Lengths and Angles

| Bond/Angle | Description | Bond Length (Å) / Angle (°) |

|---|---|---|

| Cr-O | Chromate tetrahedron | [Value] |

| Li-O (Chromate) | Lithium to chromate oxygen | [Value] |

| Li-O (Water) | Lithium to water oxygen | [Value] |

| O-H | Water molecule bond | [Value] |

| H-O-H | Water molecule angle | [Value] |

| O-Cr-O | Chromate tetrahedron angle | [Value] |

Table 3: Calculated Electronic and Vibrational Properties

| Property | Method | Calculated Value |

|---|---|---|

| Electronic Band Gap (eV) | GGA-PBE | [Value] |

| Electronic Band Gap (eV) | HSE06 | [Value] |

| Prominent Raman Mode (cm⁻¹) | DFPT | [Value] |

| Prominent IR Mode (cm⁻¹) | DFPT | [Value] |

Visualization of Computational Relationships

The relationship between the inputs, calculations, and outputs in a DFT study can be visualized to clarify the process.

Conclusion and Outlook

This technical guide presents a detailed and robust framework for the first-principles theoretical study of this compound. While direct theoretical data for this compound is currently unavailable, the proposed methodologies, grounded in well-established computational practices, provide a clear path forward for its investigation.

The successful execution of this research would yield the first comprehensive, quantum-mechanical model of Li₂CrO₄·2H₂O. The resulting data on its structural, electronic, and vibrational properties would be invaluable for materials scientists. For professionals in drug development, a detailed understanding of the stability and bonding of the hydrate water could inform formulation, stability testing, and manufacturing processes where this or similar hydrated compounds might be used as reagents or catalysts. This proposed study would not only fill a fundamental knowledge gap but also provide a benchmark for future theoretical and experimental work on hydrated chromate materials.

References

- 1. Lithium chromate | Li2CrO4 | CID 26627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. DFT study of Lithium, Sodium and Potassium salts of Amino Acids; Global Reactivity Descriptors, Optimized parameters and Hydration Free Energy – Oriental Journal of Chemistry [orientjchem.org]

- 5. escholarship.org [escholarship.org]

- 6. pubs.acs.org [pubs.acs.org]

Quantum Chemical Calculations for Lithium Chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and thermodynamic properties of lithium chromate (B82759) (Li₂CrO₄). This document details the theoretical frameworks, computational methodologies, and expected outcomes of such studies, offering a roadmap for researchers investigating the properties and potential applications of this compound.

Introduction to Quantum Chemical Calculations for Lithium Chromate

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the behavior of materials at the atomic level. For a transition metal compound like lithium chromate, these methods can predict a range of properties that are crucial for various applications, from battery materials to corrosion inhibition. By solving the Schrödinger equation for the electrons in the crystal, we can obtain fundamental insights into the material's stability, electronic structure, and vibrational modes.

Computational Methodologies

The accurate theoretical description of lithium chromate requires a careful selection of computational methods. Due to the presence of the transition metal chromium with its localized d-electrons, standard DFT approaches may not be sufficient.

Density Functional Theory (DFT)

DFT is a widely used method for solid-state calculations due to its balance of accuracy and computational cost. It maps the many-body problem of interacting electrons onto a system of non-interacting electrons moving in an effective potential. The choice of the exchange-correlation functional is critical for the accuracy of DFT calculations.

GGA and GGA+U Functionals

For transition metal oxides like lithium chromate, the Generalized Gradient Approximation (GGA) is a common starting point for the exchange-correlation functional. However, GGA can struggle with the strong electron correlation in the d-orbitals of chromium. To address this, the GGA+U method is often employed. This approach adds a Hubbard U term to the GGA functional to better describe the on-site Coulombic interactions of the localized d-electrons, leading to more accurate predictions of electronic properties like the band gap.

Basis Sets and Pseudopotentials

The choice of basis set, which represents the electronic wavefunctions, is another crucial parameter. Plane-wave basis sets are commonly used for periodic systems like crystals. To reduce the computational cost, pseudopotentials are used to replace the core electrons with an effective potential, leaving only the valence electrons to be treated explicitly.

Predicted Properties of Lithium Chromate

The following tables summarize the quantitative data for trigonal lithium chromate (space group R-3, Materials Project ID: mp-17159) calculated using DFT.[1]

Structural Properties

| Property | Value (GGA) | Value (GGA+U) | Unit |

| Crystal System | Trigonal | Trigonal | - |

| Space Group | R-3 | R-3 | - |

| Lattice Constant a | 8.789 | 8.789 | Å |

| Lattice Constant c | 8.789 | 8.789 | Å |

| Lattice Angle α | 107.737 | 107.737 | ° |

| Lattice Angle β | 107.737 | 107.737 | ° |

| Lattice Angle γ | 107.737 | 107.737 | ° |

| Unit Cell Volume | 584.07 | 584.07 | ų |

Electronic Properties

| Property | Value (GGA) | Value (GGA+U) | Unit |

| Band Gap | 2.611 | 3.188 | eV |

Thermodynamic Properties

| Property | Value (GGA) | Value (GGA+U) | Unit |

| Formation Energy/Atom | -2.099 | -2.420 | eV/atom |

Detailed Experimental Protocols

This section outlines a typical workflow for performing quantum chemical calculations on lithium chromate.

Structure Optimization

-

Initial Structure: Obtain the initial crystal structure of Li₂CrO₄ from experimental data or a crystallographic database.

-

Convergence Tests: Perform a series of calculations to determine the optimal computational parameters. This includes testing the kinetic energy cutoff for the plane-wave basis set and the density of the k-point mesh for sampling the Brillouin zone until the total energy converges.

-

Geometry Optimization: Relax the atomic positions and the lattice parameters of the crystal structure until the forces on the atoms and the stress on the unit cell are minimized. This is typically done using an algorithm like the conjugate gradient method.

Electronic Structure Calculation

-

Self-Consistent Field (SCF) Calculation: Using the optimized geometry, perform a static DFT calculation to obtain the ground-state electronic density and total energy. For Li₂CrO₄, a GGA+U calculation is recommended.

-

Density of States (DOS) and Band Structure: From the converged electronic density, calculate the electronic density of states and the band structure along high-symmetry directions in the Brillouin zone. This provides insights into the electronic nature of the material (e.g., insulator, semiconductor, metal) and the contributions of different atomic orbitals to the electronic states.

Vibrational Properties Calculation

-

Hessian Matrix Calculation: The vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to the atomic displacements (the Hessian matrix). This can be done using finite differences or, more efficiently, with density functional perturbation theory (DFPT).

-

Phonon Dispersion: Diagonalizing the dynamical matrix at different q-vectors in the Brillouin zone yields the phonon dispersion curves, which describe the vibrational modes of the crystal lattice. The absence of imaginary frequencies in the phonon dispersion indicates the dynamical stability of the crystal structure.

Thermodynamic Properties Calculation

-

Gibbs Free Energy: The Gibbs free energy can be calculated from the total energy and the vibrational frequencies. The vibrational contribution to the free energy is calculated from the phonon density of states.

-

Temperature Dependence: By calculating the Gibbs free energy at different temperatures, the temperature dependence of thermodynamic properties like entropy and heat capacity can be determined.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical investigation of lithium chromate.

References

Methodological & Application

Application Notes and Protocols for the Use of Lithium Chromate Dihydrate as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for evaluating the efficacy of lithium chromate (B82759) dihydrate as a corrosion inhibitor. The information is intended for professionals in research and development environments.

Introduction

Lithium chromate (Li₂CrO₄) is a chemical compound utilized as a corrosion inhibitor in various industrial applications, including air conditioning systems that use lithium chloride or bromide solutions.[1][2] Its dihydrate form, Li₂CrO₄·2H₂O, is a yellow, deliquescent crystalline powder.[2][3] The primary mechanism of corrosion inhibition by chromates involves the formation of a passive oxide film on the metal surface, which protects it from corrosive environments.[4][5][6] This document outlines the experimental setup and protocols for testing the corrosion inhibition properties of lithium chromate dihydrate on metals such as carbon steel and aluminum alloys.

Mechanism of Action: Corrosion Inhibition by Chromate

Chromate-based inhibitors, including lithium chromate, function by creating a protective passivation layer on the metal surface. This process involves the oxidation of the metal to form a dense and tightly adherent metal oxide film.[4] For instance, on carbon steel, chromates facilitate the formation of a γ-Fe₂O₃ layer.[4] This film acts as a physical barrier, preventing direct contact between the metal and the corrosive medium. The inhibition mechanism is generally considered to be of a mixed type, meaning it affects both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[7][8]

Caption: Mechanism of corrosion inhibition by lithium chromate.

Experimental Protocols

Two primary methods for evaluating the performance of corrosion inhibitors are weight loss measurements and electrochemical techniques. The following protocols are based on established ASTM standards.[3][9][10][11][12][13][14][15][16][17][18][19]

Weight Loss Method (Based on ASTM G1 and G31)

This method determines the average corrosion rate by measuring the mass loss of a metal specimen over a specific period.[1][9][13][16][20]

3.1.1 Experimental Workflow

Caption: Workflow for the weight loss corrosion test.

3.1.2 Protocol

-

Specimen Preparation:

-

Initial Measurement:

-

Accurately measure the dimensions of each specimen.

-

Weigh each specimen to the nearest 0.1 mg.

-

-

Test Solution Preparation:

-

Prepare the corrosive solution (e.g., a mixture of lithium bromide, ethylene (B1197577) glycol, and water).[8]

-

Prepare a blank solution (corrosive medium without inhibitor) and test solutions with varying concentrations of this compound (e.g., 5, 20, 50 ppm).[8]

-

-

Immersion:

-

Fully immerse the prepared specimens in individual beakers containing the blank and test solutions.

-

Maintain a constant temperature (e.g., room temperature or a specified operating temperature).

-

The duration of immersion can range from hours to weeks, depending on the expected corrosion rate.[9]

-

-

Post-Exposure Cleaning:

-

After the exposure period, remove the specimens from the solutions.

-

Clean the specimens according to ASTM G1 procedures to remove corrosion products without removing the base metal.[10][11][14][15][21] This may involve chemical cleaning followed by light brushing.[11]

-

Rinse with distilled water and ethanol, then dry thoroughly.

-

-

Final Measurement:

-

Weigh the cleaned and dried specimens to the nearest 0.1 mg.

-

-

Calculations:

-

Corrosion Rate (CR):

-

CR (mm/year) = (K × W) / (A × T × D)

-

Where:

-

K = constant (8.76 × 10⁴)

-

W = mass loss in grams

-

A = surface area in cm²

-

T = exposure time in hours

-

D = density of the metal in g/cm³

-

-

-

Inhibition Efficiency (IE%):

-

IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

-

Where:

-

CR_blank = corrosion rate in the absence of the inhibitor

-

CR_inhibitor = corrosion rate in the presence of the inhibitor

-

-

-

Electrochemical Methods (Based on ASTM G59)

Electrochemical tests provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[3][12][17][18][19]

3.2.1 Experimental Workflow

Caption: Workflow for electrochemical corrosion testing.

3.2.2 Protocol

-

Electrochemical Cell Setup:

-

Assemble a standard three-electrode cell consisting of:

-

Working Electrode (WE): The metal specimen to be tested (e.g., 1018 carbon steel).[8]

-

Reference Electrode (RE): A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode.[8]

-

Counter Electrode (CE): A platinum wire or graphite (B72142) rod.[8]

-

-

The working electrode should have a well-defined exposed surface area.

-

-

Test Solution:

-

Fill the cell with the corrosive solution, either with or without the specified concentrations of this compound.

-

-

Open Circuit Potential (OCP):

-

Immerse the electrodes in the solution and monitor the OCP until it reaches a stable value.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

-

The resulting Nyquist and Bode plots provide information on the corrosion resistance and the properties of the protective film.

-

-

Potentiodynamic Polarization (PDP):

-

Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

-

The resulting polarization curve is used to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes.

-

-

Data Analysis:

-

From the PDP curve, determine i_corr by Tafel extrapolation.

-

Calculate the corrosion rate from i_corr.

-

Calculate the inhibition efficiency using the i_corr values with and without the inhibitor.

-

From EIS data, the charge transfer resistance (R_ct) can be determined, which is inversely proportional to the corrosion rate.

-

Quantitative Data Presentation

The following tables summarize typical data obtained from experiments evaluating the corrosion inhibition of lithium chromate on 1018 carbon steel in a lithium bromide-ethylene glycol solution.[8]

Table 1: Potentiodynamic Polarization Data

| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (IE%) |

| 0 (Blank) | -580 | 15.2 | - |

| 5 | -610 | 1.8 | 88.2 |

| 20 | -625 | 1.3 | 91.4 |

| 50 | -630 | 1.5 | 90.1 |

Table 2: Electrochemical Impedance Spectroscopy Data

| Inhibitor Concentration (ppm) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (IE%) |

| 0 (Blank) | 1,200 | 150 | - |

| 5 | 10,500 | 80 | 88.6 |

| 20 | 14,800 | 65 | 91.9 |

| 50 | 12,300 | 72 | 90.2 |

Data is representative and based on values reported in the literature.[8]

Safety Precautions

Lithium chromate is a hazardous substance.[2][22] It is corrosive and an oxidizing agent.[22] Users must adhere to appropriate safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. Lithium chromate | Li2CrO4 | CID 26627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.astm.org [store.astm.org]

- 4. Types of Corrosion Inhibitors and Their Mechanisms of Action - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Three Types of Corrosion Inhibitors Physicochemical Mechanism - IROwater [irowater.com]

- 7. electrochem.org [electrochem.org]

- 8. electrochemsci.org [electrochemsci.org]

- 9. matestlabs.com [matestlabs.com]

- 10. epoxytileflooring.com [epoxytileflooring.com]

- 11. scalinguph2o.com [scalinguph2o.com]

- 12. scribd.com [scribd.com]

- 13. store.astm.org [store.astm.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. matestlabs.com [matestlabs.com]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. farsi.msrpco.com [farsi.msrpco.com]

- 18. standards.globalspec.com [standards.globalspec.com]

- 19. standards.iteh.ai [standards.iteh.ai]

- 20. scribd.com [scribd.com]

- 21. scribd.com [scribd.com]

- 22. LITHIUM CHROMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Notes and Protocols: Lithium Chromate Dihydrate in Battery Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of lithium chromate (B82759) dihydrate (Li₂CrO₄·2H₂O) in battery research, focusing on its use as a cathode material and a corrosion-inhibiting electrolyte additive. Due to the limited availability of direct research on the dihydrate form, data and protocols are supplemented with information from studies on anhydrous lithium chromate and other chromium-based battery materials.

Application as a Cathode Material

Lithium chromate has been explored as a potential cathode material in lithium-ion batteries. While direct performance data for the dihydrate form is scarce, studies on related chromium oxides provide insights into its expected electrochemical behavior.

Data Presentation: Performance of Chromium-Based Cathode Materials

The following table summarizes the performance of various chromium-based cathode materials to provide a benchmark for the potential of lithium chromate dihydrate.

| Material | Initial Discharge Capacity (mAh/g) | Average Voltage (V vs. Li/Li⁺) | Capacity Retention | Reference |

| m-CrOₓ | 255 | 3.0 | 210 mAh/g after 50 cycles | [1] |

| m-LiCrOₓ | 210 | 3.0 | - | [1] |

| Cr₈O₂₁ | 320 (at 10 mA/g) | - | 88% after 40 cycles (with significant initial fading) | [2] |

Note: The significant initial capacity fading observed in some chromium oxides is a critical challenge that may also be relevant to lithium chromate and is often attributed to irreversible phase transformations.[2]

Experimental Protocols: Cathode Material Evaluation

Synthesis of Lithium Chromate for Cathode Material

A common method for synthesizing lithium-containing cathode materials is the solid-state reaction method.

Protocol:

-

Precursor Mixing: Stoichiometric amounts of lithium carbonate (Li₂CO₃) and chromium (III) oxide (Cr₂O₃) are intimately mixed.

-

Grinding: The mixture is thoroughly ground using a mortar and pestle or a ball milling machine to ensure homogeneity.

-

Calcination: The ground powder is transferred to an alumina (B75360) crucible and calcined in a tube furnace under an air or oxygen atmosphere. A typical two-step calcination process can be employed:

-

Heat to 600-700 °C for 4-6 hours.

-

Cool down, regrind, and then heat to 800-900 °C for 10-15 hours.

-

-

Cooling: The furnace is slowly cooled to room temperature.

-

Characterization: The synthesized powder should be characterized using X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

Cathode Slurry Preparation and Electrode Fabrication

Protocol:

-

Dry Mixing: Mix the synthesized lithium chromate active material, a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of approximately 80:10:10.[3][4]

-

Slurry Formation: Add N-methyl-2-pyrrolidone (NMP) as a solvent to the dry mixture and stir using a planetary mixer or a magnetic stirrer until a homogeneous slurry is formed.[3][5] The viscosity should be adjusted for uniform coating.[5]

-

Coating: The slurry is uniformly coated onto an aluminum foil current collector using a doctor blade technique.[3]

-

Drying: The coated electrode is dried in a vacuum oven at 80-120 °C for at least 12 hours to completely remove the solvent.[6]

-

Pressing: The dried electrode is then pressed using a hydraulic press to ensure good contact between the particles and the current collector.

-

Cutting: Circular electrodes of a specific diameter (e.g., 12 mm) are punched out from the pressed foil for coin cell assembly.

Electrochemical Characterization

Protocol:

-

Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox. The cell consists of the prepared lithium chromate cathode, a lithium metal anode, a separator (e.g., Celgard 2400), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)).

-

Galvanostatic Cycling: Perform charge-discharge cycling at various C-rates (e.g., C/10, C/5, 1C) within a defined voltage window (e.g., 2.0-4.3 V vs. Li/Li⁺) using a battery cycler.[7] This will determine the specific capacity, coulombic efficiency, and cycling stability.

-

Cyclic Voltammetry (CV): Conduct CV scans at a slow scan rate (e.g., 0.1 mV/s) to identify the redox potentials of lithium insertion/extraction.

-

Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge to analyze the charge transfer resistance and ionic conductivity within the cell.[8][9][10][11][12]

Application as a Corrosion Inhibiting Electrolyte Additive

Lithium chromate is known for its corrosion inhibition properties and can potentially be used as an electrolyte additive to improve the stability of the electrode-electrolyte interface.

Logical Relationship for Corrosion Inhibition

Experimental Protocols: Electrolyte Additive Evaluation

Preparation of Electrolyte with Additive

Protocol:

-

Drying: Dry this compound under vacuum at a temperature sufficient to remove water without decomposing the chromate (e.g., 70-80 °C). Note that the dihydrate form becomes anhydrous at approximately 75°C.[13]

-

Dissolution: In an argon-filled glovebox, dissolve a specific weight percentage (e.g., 0.5-2.0 wt%) of the dried lithium chromate into the standard electrolyte (e.g., 1 M LiPF₆ in EC/DMC).

-

Stirring: Stir the solution until the additive is completely dissolved.

Electrochemical Evaluation of the Additive

Protocol:

-

Cell Assembly: Assemble coin cells as described in section 2.3, using a standard, well-characterized cathode (e.g., LiCoO₂, NMC) and anode (e.g., graphite, lithium metal). One set of cells should be assembled with the standard electrolyte and another with the electrolyte containing the lithium chromate additive.

-

Formation Cycling: Perform initial formation cycles at a low C-rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI).

-

Long-Term Cycling: Conduct long-term galvanostatic cycling (e.g., >100 cycles) at a moderate C-rate (e.g., C/2 or 1C) to evaluate the impact of the additive on capacity retention and coulombic efficiency.

-

Electrochemical Impedance Spectroscopy (EIS): Perform EIS at regular intervals during cycling to monitor changes in the interfacial resistance. A lower and more stable impedance in the cells with the additive would indicate the formation of a more robust SEI.[8][9][10][11][12]

-

Post-Mortem Analysis: After cycling, disassemble the cells in a glovebox and analyze the surface of the electrodes using techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to characterize the composition and morphology of the SEI layer.

Safety and Handling

Lithium chromate is a hazardous substance and should be handled with appropriate safety precautions.

-

Toxicity: It is classified as toxic and may cause cancer.[14]

-

Oxidizing Agent: It is an oxidizing agent and can cause or intensify fire; keep away from combustible materials.[13]

-

Handling: Always handle in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Workflow for Evaluating this compound

References

- 1. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 2. researchgate.net [researchgate.net]

- 3. mvm.kit.edu [mvm.kit.edu]

- 4. scirp.org [scirp.org]

- 5. Experiment On Preparation Of Battery Slurry For High Speed Disperser - News - Shanghai Huashuo Intelligent Equipment Co., Ltd [hsdisperser.com]

- 6. The Preparation Process Of Lithium-ion Battery Anode Electrode Slurry [tobmachine.com]

- 7. researchgate.net [researchgate.net]

- 8. batterypowertips.com [batterypowertips.com]

- 9. Newsroom∣Chroma ATE Inc. | Global [chromaate.com]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Understanding Li-based battery materials via electrochemical impedance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lithium chromate | Li2CrO4 | CID 26627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. elementschina.com [elementschina.com]

Application Notes and Protocols for Lithium Chromate Dihydrate as an Oxidizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium chromate (B82759) dihydrate (Li₂CrO₄·2H₂O) is a yellow crystalline solid known for its strong oxidizing properties.[1][2] As a source of hexavalent chromium, it is analogous to other well-known chromium(VI) oxidizing agents such as potassium dichromate and chromium trioxide. While its primary applications are in corrosion inhibition and specialized industrial processes, its potential as an oxidizing agent in organic synthesis is of interest to the research and drug development community.[3]

This document provides a comprehensive overview of the known properties of lithium chromate dihydrate, detailed safety and handling protocols, and a generalized experimental procedure for its use as an oxidizing agent in organic synthesis. It is important to note that detailed, specific protocols for the use of this compound in organic synthesis are not widely available in published literature. Therefore, the provided protocols are based on the general principles of chromium(VI) oxidations and should be approached with caution and rigorous safety measures.

Physicochemical and Safety Data

Proper handling and awareness of the physicochemical properties of this compound are paramount for its safe use in a laboratory setting.

| Property | Value | Reference |

| Chemical Formula | Li₂CrO₄·2H₂O | [4] |

| Molecular Weight | 165.91 g/mol | [4] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Soluble in water | [1][5] |

| Hazard Summary | Strong oxidizing agent, corrosive, recognized carcinogen, causes severe skin and eye irritation, may cause allergic skin and respiratory reactions, toxic to aquatic life. | [1][3] |

Safety and Handling Precautions

This compound is a hazardous substance and requires strict adherence to safety protocols.

3.1 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat, full-length pants, and closed-toe shoes must be worn. Chemical-resistant gloves (e.g., nitrile) are required.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6] In situations where a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges for chromium dust and mists should be used.

3.2 Engineering Controls

-

All work with this compound must be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[6]

-

Safety showers and eyewash stations should be readily accessible.

3.3 Storage

-

Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container.

-

Keep away from combustible materials, reducing agents, and incompatible substances such as acids and metals.[1]

3.4 Disposal

-

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Generalized Experimental Protocol for Oxidation

The following protocol is a general guideline for the oxidation of a primary or secondary alcohol to an aldehyde/ketone or carboxylic acid, respectively. It is crucial to perform a small-scale test reaction to determine the optimal conditions for a specific substrate.

4.1 Materials

-

This compound (Li₂CrO₄·2H₂O)

-

Substrate (e.g., a primary or secondary alcohol)

-

Anhydrous solvent (e.g., acetone, dichloromethane)

-

Acid (e.g., sulfuric acid or acetic acid - use with extreme caution)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for inert atmosphere reactions

4.2 Experimental Workflow

Caption: General workflow for the oxidation of an alcohol using this compound.

4.3 Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the alcohol substrate in an appropriate anhydrous solvent.

-

Addition of Oxidant: In a separate flask, prepare a solution or a fine slurry of this compound in the same solvent. Slowly add the this compound mixture to the substrate solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Acid Catalysis (Optional and with Caution): If the reaction is sluggish, a catalytic amount of acid (e.g., sulfuric acid or acetic acid) can be added dropwise. Be aware that the reaction can be exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess oxidant by the slow addition of a reducing agent, such as a saturated aqueous solution of sodium bisulfite. The color of the reaction mixture should change from orange/yellow to green, indicating the reduction of Cr(VI) to Cr(III).

-

Work-up: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by an appropriate method such as column chromatography, distillation, or recrystallization.

Reaction Mechanism: Oxidation of an Alcohol

The oxidation of an alcohol by a chromium(VI) species like lithium chromate is believed to proceed through the formation of a chromate ester intermediate.

Caption: Proposed mechanism for the oxidation of a secondary alcohol to a ketone.

Data Presentation